Cas no 155542-32-8 (4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride)

4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride is a chemically stable, high-purity compound primarily used in pharmaceutical and biochemical research. Its structure features a piperidine core with an aminomethyl substituent and a carboximidamide group, making it a versatile intermediate for synthesizing bioactive molecules. The dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in experimental applications. This compound is particularly valuable in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its reactive functional groups. Rigorous quality control ensures batch-to-batch consistency, meeting research-grade standards. Its stability under controlled conditions further supports its utility in long-term studies.
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride structure
155542-32-8 structure
Product name:4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride
CAS No:155542-32-8
MF:C7H16N4.2[HCl]
Molecular Weight:229.15062
MDL:MFCD03001687
CID:107020
PubChem ID:2756503

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboximidamide,4-(aminomethyl)-, hydrochloride (1:2)
    • 4-(Aminomethyl)piperidineinformamidine dihydrochloride
    • 4-(AMinoMethyl)piperidineinforMaMidine 2HCl
    • 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride
    • SB43933
    • 4-(aminomethyl)piperidine-1-carboximidamideDihydrochloride
    • AB12849
    • 155542-32-8
    • AKOS015911219
    • A907338
    • SCHEMBL5089336
    • 4-(aminomethyl)piperidineinformamidine dihydrochloride, AldrichCPR
    • AC-6573
    • c-(4-aminomethyl-piperidin-1-yl)-methanediamine, dihydrochloride
    • EN300-1588148
    • 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
    • SCYHILJFOFBJDF-UHFFFAOYSA-N
    • 4-(aminomethyl) piperidine informamidine, dihydrochloride
    • MFCD03001687
    • 1-Piperidinecarboximidamide, 4-(aminomethyl)-, hydrochloride (1:2)
    • 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride
    • 4-(aminomethyl)-piperidineinformamidine dihydrochloride
    • 4-(aminomethyl)piperidineinformamidinedihydrochloride
    • CS-0200153
    • 4-(aminomethyl)piperidineformamidine dihydrochloride
    • 4-(aminomethyl)piperidineformamidinedihydrochloride
    • 162696-05-1
    • 4-aminomethyl-piperidine-1-carboxamidine dihydrochloride
    • Z3031643861
    • DTXSID70936726
    • MDL: MFCD03001687
    • インチ: InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H
    • InChIKey: SCYHILJFOFBJDF-UHFFFAOYSA-N
    • SMILES: N=C(N1CCC(CN)CC1)N.[H]Cl.[H]Cl

計算された属性

  • 精确分子量: 228.09100
  • 同位素质量: 228.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.1Ų

じっけんとくせい

  • Color/Form: White to Yellow Solid
  • Boiling Point: 267.7ºC at 760mmHg
  • フラッシュポイント: 115.7ºC
  • PSA: 79.13000
  • LogP: 2.59280

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride Security Information

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-261374-100mg
4-(Aminomethyl)piperidineinformamidine dihydrochloride,
155542-32-8
100mg
¥970.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-261374-100 mg
4-(Aminomethyl)piperidineinformamidine dihydrochloride,
155542-32-8
100MG
¥970.00 2023-07-11
Enamine
EN300-1588148-0.5g
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride
155542-32-8 95%
0.5g
$679.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-261374A-1g
4-(Aminomethyl)piperidineinformamidine dihydrochloride,
155542-32-8
1g
¥1933.00 2023-09-05
Enamine
EN300-1588148-1000mg
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride
155542-32-8 95.0%
1000mg
$871.0 2023-09-23
Aaron
AR001OP8-10g
1-Piperidinecarboximidamide, 4-(aminomethyl)-, hydrochloride (1:2)
155542-32-8 95%
10g
$5176.00 2023-12-15
Enamine
EN300-1588148-50mg
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride
155542-32-8 95.0%
50mg
$202.0 2023-09-23
Aaron
AR001OP8-100mg
1-Piperidinecarboximidamide, 4-(aminomethyl)-, hydrochloride (1:2)
155542-32-8 95%
100mg
$439.00 2025-01-21
1PlusChem
1P001OGW-500mg
1-Piperidinecarboximidamide, 4-(aminomethyl)-, hydrochloride (1:2)
155542-32-8 95%
500mg
$895.00 2025-02-19
1PlusChem
1P001OGW-10g
1-Piperidinecarboximidamide, 4-(aminomethyl)-, hydrochloride (1:2)
155542-32-8 95%
10g
$4692.00 2023-12-21

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride 関連文献

4-(aminomethyl)piperidine-1-carboximidamide dihydrochlorideに関する追加情報

Introduction to 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride (CAS No. 155542-32-8) in Modern Chemical and Pharmaceutical Research

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, identified by the chemical abstracts service number 155542-32-8, is a significant compound in the realm of medicinal chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their versatility in pharmaceutical applications due to their unique structural and functional properties. The presence of both an amine group and a carboximidamide moiety in its molecular structure endows it with distinctive reactivity and potential biological activity, making it a valuable scaffold for the synthesis of novel therapeutic agents.

The 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride molecule exhibits a high degree of structural complexity, which is reflected in its intricate stereochemistry and functional group interactions. This complexity has garnered considerable interest from researchers exploring its pharmacological potential, particularly in the context of developing small-molecule inhibitors and modulators for various diseases. The compound's ability to engage with biological targets through multiple binding interactions makes it an attractive candidate for further investigation.

In recent years, there has been a surge in research focused on developing innovative therapeutic strategies that leverage the unique properties of piperidine derivatives. Among these, 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride has emerged as a promising intermediate in the synthesis of compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. Its structural features allow for modifications that can enhance binding affinity and selectivity against specific biological targets, thereby improving therapeutic efficacy while minimizing side effects.

One of the most compelling aspects of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is its role as a building block in the design of peptidomimetics. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved stability and pharmacokinetic properties. The compound's ability to serve as a scaffold for peptidomimetic design has opened new avenues for drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases. Researchers have demonstrated that modifications to the 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride core can yield derivatives with enhanced potency and selectivity against key enzymes and receptors involved in disease pathways.

The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance as a versatile intermediate in medicinal chemistry.

Recent studies have explored the pharmacological profile of derivatives derived from 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, revealing intriguing biological activities. For instance, certain analogs have shown significant inhibitory effects on kinases involved in tumor growth and progression. Additionally, modifications to the amine and carboximidamide groups have led to compounds with potent anti-inflammatory properties, making them promising candidates for treating chronic inflammatory disorders such as rheumatoid arthritis. These findings underscore the compound's potential as a lead structure for drug development.

The use of computational chemistry techniques has further enhanced our understanding of how 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride interacts with biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying key residues involved in target recognition. These insights have guided the rational design of novel derivatives with improved pharmacological properties. Furthermore, virtual screening approaches have been employed to identify potential lead compounds based on structural features similar to known bioactive molecules.

The development of novel therapeutic agents often involves rigorous preclinical testing to assess safety and efficacy before human trials can commence. In this context, 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride derivatives have undergone various preclinical studies, including cell-based assays, animal models, and pharmacokinetic evaluations. These studies have provided valuable data on the compound's metabolic stability, distribution, excretion, and potential toxicological effects. Such information is crucial for optimizing drug candidates before they enter clinical development.

The future prospects for 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic chemistry continue to unlock new possibilities for designing structurally diverse derivatives with tailored biological activities. Additionally, advancements in biotechnology have enabled more efficient screening platforms for identifying novel drug candidates based on this scaffold. As our understanding of disease mechanisms evolves, so too does our ability to harness the potential of compounds like 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride to develop next-generation therapeutics.

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